molecular formula C15H14N2O3 B2702112 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 500015-35-0

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2702112
CAS No.: 500015-35-0
M. Wt: 270.288
InChI Key: YEUOAHVIBOUYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a furan ring, a phenol group, and a pyrazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, phenol, and pyrazole rings suggests that this compound could have a planar structure, but without more specific information, it’s difficult to say for certain .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Factors like polarity, solubility, melting point, and boiling point would all be influenced by the arrangement of atoms and the types of bonds in the molecule .

Scientific Research Applications

Molecular Docking and Antibacterial Activity

A study conducted by Khumar et al. (2018) synthesized a novel series of pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, and evaluated their antibacterial activity. The synthesized compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking studies further supported the compounds' potential as bioactive molecules (Khumar, Ezhilarasi, & Prabha, 2018).

Antitubercular Agents

Bhoot et al. (2011) synthesized and characterized a series of pyrazole derivatives, including 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, and evaluated their antitubercular activity. The compounds demonstrated promising antitubercular activity alongside their antibacterial and antifungal properties (Bhoot, Khunt, & Parekh, 2011).

Biological Activity of Furan and Pyran Derivatives

Sari et al. (2017) investigated the biological activities of novel furan and pyran derivatives, including 1-[4-(1-hydroxyethyl)-2-methyl-5-phenyl-4,5 dihydrofuran-3-il]ethanone. These compounds exhibited antibacterial activity against both gram-positive and gram-negative bacteria, showing potential as raw medicine sources (Sari, Aslan, Dadi, Öktemer, & Loğoğlu, 2017).

Oxidative Annulation

Zhang et al. (2017) presented a photoinduced direct oxidative annulation method to access polyheterocyclic compounds, including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This method does not require transition metals and oxidants, showcasing an innovative approach to synthesizing highly functionalized compounds (Zhang et al., 2017).

Microwave-Assisted Synthesis and Biological Evaluation

Ravula et al. (2016) explored microwave-assisted synthesis of pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydropyrazole, evaluating their antiinflammatory and antibacterial activity. This study highlighted the efficiency of microwave irradiation in enhancing reaction yields and reducing environmental impact (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s hard to say what the safety and hazards of this compound might be .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. This could include testing its reactivity, studying its interactions with biological systems, and exploring potential uses in fields like medicine or materials science .

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)17-13(11-5-2-3-6-14(11)19)9-12(16-17)15-7-4-8-20-15/h2-8,13,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUOAHVIBOUYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.